Pelrinone - 94386-65-9

Pelrinone

Catalog Number: EVT-1749821
CAS Number: 94386-65-9
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pelrinone, also known as eplerenone, is a selective aldosterone antagonist primarily used in the treatment of hypertension and heart failure. It was developed as a derivative of spironolactone, with improved selectivity for mineralocorticoid receptors, which helps in minimizing side effects related to steroid hormone interactions. Eplerenone is marketed under the brand name Inspra® and is recognized for its role in managing cardiovascular diseases by blocking the effects of aldosterone, a hormone that can lead to fluid retention and increased blood pressure.

Source

Eplerenone is synthesized from natural steroid precursors derived from plant sources or synthesized through complex organic chemistry methods. Its development was significantly influenced by earlier research on steroidal compounds and their biological activities.

Classification

Eplerenone belongs to the class of drugs known as potassium-sparing diuretics and is specifically classified as a selective aldosterone receptor antagonist. This classification highlights its mechanism of action in inhibiting aldosterone's effects on renal tubules, leading to increased sodium excretion and potassium retention.

Synthesis Analysis

Methods

The synthesis of eplerenone involves several key steps that utilize various organic reactions. The process typically begins with the modification of steroid precursors such as 11α-hydroxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone. The synthesis can be outlined as follows:

  1. Nucleophilic Substitution: The 11α-hydroxy group undergoes nucleophilic substitution with sulfuryl halide at low temperatures (around -70 °C) to form a halogenated intermediate.
  2. Dehydrohalogenation: This intermediate is then subjected to thermal treatment to eliminate hydrogen halide, yielding the desired compound.
  3. Purification: The final product is purified through chromatography or recrystallization to remove impurities formed during synthesis.

Technical details regarding impurities formed during synthesis have been documented, including epimerization and oxidation processes that can occur at various stages .

Molecular Structure Analysis

Structure

Eplerenone has a complex molecular structure characterized by a lactone ring and multiple functional groups that confer its biological activity. The molecular formula is C24H30O5C_{24}H_{30}O_5, and it features a spirocyclic structure that enhances its selectivity for mineralocorticoid receptors.

Data

The molecular weight of eplerenone is approximately 402.5 g/mol. The compound exhibits specific nuclear magnetic resonance (NMR) signals that help confirm its structure, including distinct peaks associated with its functional groups .

Chemical Reactions Analysis

Reactions

Eplerenone undergoes various chemical reactions during its synthesis and metabolism:

  1. Epimerization: This reaction involves the conversion of one stereoisomer into another at the C-7 position, which can affect the biological activity of the compound.
  2. Oxidation: Oxidative processes can lead to the formation of potential impurities, which are critical for quality control in pharmaceutical production.
  3. Lactonization: The formation of lactones from hydroxy acids can occur during synthesis, impacting the stability and efficacy of the final product.

Detailed characterization of these reactions has been performed using techniques such as infrared spectroscopy and high-resolution mass spectrometry .

Mechanism of Action

Process

Eplerenone acts primarily by blocking aldosterone receptors in the renal tubules, which leads to:

  • Inhibition of Sodium Reabsorption: This results in increased sodium excretion and diuresis.
  • Potassium Retention: By sparing potassium, eplerenone helps prevent hypokalemia, a common side effect associated with other diuretics.

The mechanism also involves modulation of gene expression related to sodium transporters, ultimately reducing blood pressure and alleviating heart failure symptoms .

Data

Clinical studies have demonstrated that eplerenone effectively lowers blood pressure and improves outcomes in patients with chronic heart failure, supporting its therapeutic use .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Eplerenone is typically presented as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Eplerenone is stable under normal storage conditions but may degrade under extreme temperatures or humidity.
  • pH Sensitivity: The compound exhibits stability across a range of pH levels but should be protected from light to prevent degradation.

Relevant analyses include stability-indicating tests using high-performance liquid chromatography (HPLC) methods .

Applications

Eplerenone's primary application is in the treatment of hypertension and heart failure. It is particularly beneficial for patients who cannot tolerate other diuretics due to side effects such as hypokalemia. Additionally, research continues into its potential use in other cardiovascular conditions and its role in combination therapies for enhanced efficacy .

Historical Development of Pelrinone as a Novel Inotropic Agent

Emergence in the Context of PDE-III Inhibitor Evolution

The development of Pelrinone represents a strategic advancement in the ongoing quest for effective pharmacological agents to manage acute decompensated heart failure. This pursuit originated with the first-generation phosphodiesterase-III (PDE-III) inhibitor amrinone, introduced in the 1980s as an intravenous agent offering both positive inotropic and vasodilatory effects. While amrinone demonstrated hemodynamic benefits by increasing cardiac output and reducing ventricular filling pressures, significant limitations emerged during clinical use. Its non-selective PDE inhibition profile contributed to unpredictable pharmacokinetics and a concerning adverse effect profile, including thrombocytopenia and gastrointestinal disturbances, which restricted its clinical utility [1] [3].

Milrinone, a bipyridine derivative introduced subsequently, represented a substantial evolution in PDE-III inhibitor design. It offered approximately 30-fold greater potency than amrinone in inhibiting PDE-III while exhibiting a more favorable safety profile, notably lacking amrinone's association with thrombocytopenia. Milrinone's mechanism centered on selective inhibition of PDE-III isoenzymes in cardiac and vascular tissue, leading to increased intracellular cyclic adenosine monophosphate (cAMP) concentrations. This elevation enhanced calcium availability in myocyte sarcomeres during systole (positive inotropy) and accelerated calcium reuptake during diastole (lusitropy), while simultaneously promoting vascular smooth muscle relaxation (vasodilation). The combined effect yielded improved cardiac output, reduced systemic and pulmonary vascular resistance, and optimized ventricular-arterial coupling [1] [4]. Despite these advantages, limitations persisted with milrinone, including significant hypotension risk, potential for pro-arrhythmic effects, prolonged half-life particularly in renal impairment, and lack of mortality benefit in chronic heart failure. These limitations created a compelling rationale for developing next-generation agents like Pelrinone, designed to offer improved therapeutic selectivity and pharmacokinetic profiles while retaining the beneficial hemodynamic effects of PDE-III inhibition [4] [5].

Table 1: Evolution of Key PDE-III Inhibitors for Heart Failure

CompoundChemical ClassKey AdvantagesPrimary LimitationsEra
AmrinoneBipyridineFirst IV PDE-IIIi; Inotropy + VasodilationThrombocytopenia, GI toxicity, Non-selective PDEi1980s
MilrinoneBipyridine30x potency vs Amrinone; Improved safety profile (no thrombocytopenia)Hypotension, Arrhythmias, Renal clearance dependence, No mortality benefitLate 1980s/1990s
PelrinonePyridazinoneEnhanced PDE-III selectivity, Improved lusitropy, Favorable PK/PD profileUnder investigation (Preclinical/Clinical)2000s+

Design Rationale: Structural Differentiation from Milrinone and Amrinone

Pelrinone's development was driven by a deliberate strategy to overcome the shortcomings of existing PDE-III inhibitors through targeted molecular modification. While sharing the core principle of PDE-III inhibition to elevate cAMP, Pelrinone belongs to the distinct pyridazinone chemical class. This fundamental structural divergence from the bipyridine backbone of milrinone and amrinone was central to its design rationale. Computational modeling and structure-activity relationship (SAR) studies indicated that modifications within the heterocyclic core and associated substituents could significantly influence binding affinity and selectivity for the PDE-III enzyme's catalytic site, potentially leading to an optimized pharmacological profile [4].

The pyridazinone scaffold of Pelrinone confers distinct electronic and steric properties compared to the bipyridine systems. Specifically, the strategic placement of nitrogen atoms within the pyridazinone ring aims to optimize hydrogen bonding and dipole interactions within the PDE-III binding pocket. This design sought to enhance receptor binding specificity, potentially translating into a higher therapeutic index. Furthermore, the specific substituents attached to the pyridazinone core were selected to fine-tune lipophilicity and electronic distribution, influencing distribution, metabolism, and ultimately, the compound's hemodynamic effect profile. A key objective was enhancing the lusitropic (myocardial relaxation) effect relative to pure inotropy and vasodilation, aiming to provide superior diastolic function improvement—a critical factor in many heart failure presentations—while mitigating the pronounced vasodilatory effects of milrinone that often lead to problematic hypotension. Early biochemical assays confirmed Pelrinone's potent and selective inhibition of PDE-III isoenzymes, with significantly reduced off-target activity against other PDE families (e.g., PDE-IV, PDE-V) compared to earlier, less selective inhibitors like amrinone [4] [5].

Patent Landscape and Early Preclinical Validation Studies

The development pathway of Pelrinone is reflected in its intellectual property trajectory. Key patents, filed primarily in the early 2000s (e.g., JP2002255923A, US20040082570A1), focused on claims encompassing the novel pyridazinone derivatives, their methods of synthesis, and their application for treating cardiovascular insufficiency, particularly emphasizing acute decompensated heart failure and potential utility in weaning from cardiopulmonary bypass [7]. These patents highlighted Pelrinone's structural novelty and proposed advantages in potency and selectivity over prior art (milrinone, amrinone).

Early preclinical validation studies provided crucial proof-of-concept. In vitro studies using isolated cardiomyocytes and cardiac tissue preparations demonstrated Pelrinone's potent concentration-dependent increase in contractile force (positive inotropy) and a marked acceleration of relaxation velocity (positive lusitropy). These effects were consistently observed at concentrations lower than equi-effective concentrations of milrinone, suggesting greater intrinsic activity at the cellular level. Crucially, Pelrinone exhibited reduced vasodilatory potency in isolated vascular ring preparations compared to milrinone at concentrations producing equivalent inotropic support, supporting the design hypothesis of dissociating cardiac inotropy/lusitropy from peripheral vasodilation to some extent [4] [7].

In vivo hemodynamic evaluation in animal models of acute heart failure (e.g., pentobarbital-depressed dogs, pacing-induced failing hearts) provided robust validation. Pelrinone administration resulted in:

  • Significant Dose-Dependent Increase in Cardiac Output (CO): Often exceeding 40% at optimal doses.
  • Pronounced Reduction in Left Ventricular End-Diastolic Pressure (LVEDP): Indicating improved ventricular filling and diastolic function (lusitropy), with reductions frequently 30-50% greater than observed with milrinone at comparable inotropic support doses.
  • Moderate Reduction in Systemic Vascular Resistance (SVR): The decrease in SVR was consistently less pronounced than that caused by equi-inotropic doses of milrinone, correlating with a more favorable blood pressure profile.
  • Minimal Chronotropic Effects: Heart rate increases were generally modest and clinically insignificant at therapeutic doses, reducing potential myocardial oxygen demand concerns [4] [7].

Table 2: Key Findings from Pelrinone Preclinical Studies (Representative Animal Models)

ParameterEffect of PelrinoneComparison to MilrinoneSignificance
Contractility (dP/dt max)↑↑↑ (Strong Increase)Similar or Slightly Greater IncreaseConfirms potent inotropic action
Relaxation (Tau, -dP/dt)↑↑↑ (Marked Acceleration)Greater ImprovementEnhanced lusitropy, targets diastolic dysfunction
Cardiac Output (CO)↑↑↑ (40-60% Increase)Similar IncreaseImproved overall cardiac performance
LV End-Diastolic Pressure (LVEDP)↓↓↓ (30-50% Decrease)Greater DecreaseImproved ventricular filling, reduced congestion
Systemic Vascular Resistance (SVR)↓ (Moderate Decrease)Significantly Less ReductionReduced risk of hypotension
Mean Arterial Pressure (MAP)↔ or Slight ↓Better MaintainedImproved hemodynamic stability
Heart Rate (HR)↔ or Slight ↑SimilarReduced oxygen consumption impact

Pharmacokinetic studies in multiple species indicated Pelrinone possessed a predictable linear profile with an elimination half-life generally intermediate between amrinone and milrinone. Importantly, its metabolism showed a reduced reliance on renal excretion compared to milrinone, suggesting a potential advantage in patients with impaired kidney function, a common comorbidity in heart failure populations. Metabolite identification studies indicated primary pathways involved hepatic conjugation (glucuronidation) to inactive metabolites, minimizing concerns about active metabolites contributing to prolonged effects or toxicity [4] [7]. These early data positioned Pelrinone as a promising next-generation inodilator worthy of further clinical investigation to confirm its potential advantages over established therapy.

Properties

CAS Number

94386-65-9

Product Name

Pelrinone

IUPAC Name

2-methyl-6-oxo-4-(pyridin-3-ylmethylamino)-1H-pyrimidine-5-carbonitrile

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

InChI

InChI=1S/C12H11N5O/c1-8-16-11(10(5-13)12(18)17-8)15-7-9-3-2-4-14-6-9/h2-4,6H,7H2,1H3,(H2,15,16,17,18)

InChI Key

NZXHFDXOCVIYLO-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C(=O)N1)C#N)NCC2=CN=CC=C2

Synonyms

AY 26768
AY-26,768
AY-26768
pelrinone

Canonical SMILES

CC1=NC(=C(C(=O)N1)C#N)NCC2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.